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molecular formula C13H20N4O2 B8529586 1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Cat. No. B8529586
M. Wt: 264.32 g/mol
InChI Key: DIHXRUZRQOFKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598217B2

Procedure details

To [1-(3-amino-4-nitro-phenyl)piperidin-4-yl]-dimethyl-amine (3.8 g, 14.4 mmol) was added Pd/C (300 mg) in EtOH (205 mL). The flask was shaken under H2 atmosphere for 6 hours. The catalyst was removed by filtration and the filtrate evaporated to dryness to give 4-(4-dimethylamino-piperidin-1-yl)benzene-1,2-diamine which was used directly in the next step.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
205 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([N:11]2[CH2:16][CH2:15][CH:14]([N:17]([CH3:19])[CH3:18])[CH2:13][CH2:12]2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>CCO.[Pd]>[CH3:18][N:17]([CH3:19])[CH:14]1[CH2:13][CH2:12][N:11]([C:4]2[CH:3]=[C:2]([NH2:1])[C:7]([NH2:8])=[CH:6][CH:5]=2)[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
NC=1C=C(C=CC1[N+](=O)[O-])N1CCC(CC1)N(C)C
Name
Quantity
205 mL
Type
solvent
Smiles
CCO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The flask was shaken under H2 atmosphere for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(C1CCN(CC1)C=1C=C(C(=CC1)N)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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